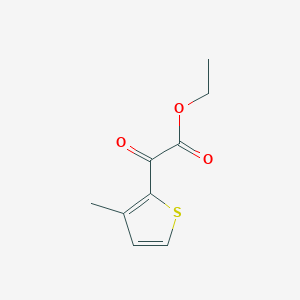

Ethyl 3-methylthiophene-2-glyoxylate

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-methylthiophene-2-glyoxylate typically involves the condensation of thiophene derivatives with glyoxylic acid esters. One common method is the reaction of 3-methylthiophene with ethyl glyoxylate under acidic or basic conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified through distillation or recrystallization.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Análisis De Reacciones Químicas

Types of Reactions: Ethyl 3-methylthiophene-2-glyoxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products:

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols.

Substitution: Functionalized thiophene derivatives.

Aplicaciones Científicas De Investigación

Organic Synthesis

Ethyl 3-methylthiophene-2-glyoxylate serves as a versatile intermediate in organic synthesis. Its structure allows it to participate in several key reactions:

- Knoevenagel Condensation : This reaction can be used to synthesize various derivatives, making this compound a valuable building block for more complex molecules .

- Synthesis of Thiophene Derivatives : The compound can be transformed into thiophene-based derivatives, which are significant in developing electronic materials and sensors .

Pharmaceutical Applications

The compound's derivatives have shown potential in pharmaceutical applications. For instance, the synthesis of benzothiazole-based anti-tubercular compounds from similar glyoxylates has been documented, indicating a pathway for developing new therapeutic agents against tuberculosis .

Case Study: Antimicrobial Activity

A study highlighted the synthesis of various compounds derived from this compound, which exhibited significant antimicrobial activity. These findings suggest potential applications in developing new antibiotics or antifungal agents.

Materials Science

This compound can be utilized in the development of novel materials:

- Biodegradable Polymers : Research has indicated that polymers derived from ethyl glyoxylate (related to this compound) can lead to biodegradable materials suitable for pharmaceutical applications. These polymers potentially release non-toxic degradation products like ethanol and glyoxylic acid, making them environmentally friendly options for drug delivery systems .

Table: Comparison of Applications

| Application Area | Description | Examples/Case Studies |

|---|---|---|

| Organic Synthesis | Intermediate for complex molecules | Knoevenagel condensation reactions |

| Pharmaceutical | Development of new drugs | Anti-tubercular compounds |

| Materials Science | Creation of biodegradable polymers | Ethanol and glyoxylic acid release |

Mecanismo De Acción

The mechanism of action of Ethyl 3-methylthiophene-2-glyoxylate involves its interaction with molecular targets through its functional groups. The thiophene ring can participate in π-π interactions, while the carbonyl and ester groups can form hydrogen bonds with biological molecules . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparación Con Compuestos Similares

- Ethyl 2-thiophenecarboxylate

- Methyl 3-methylthiophene-2-glyoxylate

- Ethyl 3-thiopheneglyoxylate

Comparison: this compound is unique due to the presence of both a methyl group on the thiophene ring and an ester group on the glyoxylate moiety. This combination imparts distinct chemical reactivity and biological activity compared to similar compounds .

Actividad Biológica

Ethyl 3-methylthiophene-2-glyoxylate is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article discusses its mechanisms of action, pharmacological properties, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound belongs to the class of thiophene derivatives, which are known for their rich chemical reactivity and biological significance. The structure is characterized by a thiophene ring substituted with an ethyl ester and a glyoxylate moiety, contributing to its unique properties.

Target Interactions:

Thiophene derivatives, including this compound, have been shown to interact with various biological targets. These interactions can lead to multiple pharmacological effects, including:

- Anticancer Activity: Some studies indicate that thiophene derivatives exhibit cytotoxic effects against cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

- Antimicrobial Properties: this compound has demonstrated antimicrobial activity against several pathogens, suggesting its potential as an antibacterial agent.

- Anti-inflammatory Effects: The compound may modulate inflammatory pathways, providing therapeutic benefits in inflammatory diseases.

Pharmacological Studies

Recent studies have highlighted the biological activity of this compound through various experimental approaches:

-

In Vitro Studies:

- Cytotoxicity Assays: Various cancer cell lines were treated with different concentrations of the compound, revealing IC50 values indicating its potency against specific types of cancer cells.

- Antimicrobial Testing: The Minimum Inhibitory Concentration (MIC) was determined against standard bacterial strains, showcasing its efficacy as an antimicrobial agent.

-

In Vivo Studies:

- Animal models have been utilized to assess the anti-inflammatory effects of the compound. Results indicated a significant reduction in inflammatory markers following treatment with this compound.

Data Summary

| Activity | IC50 (µM) | MIC (µg/mL) | Effect |

|---|---|---|---|

| Anticancer (HeLa cells) | 25 | - | Induces apoptosis |

| Antimicrobial (E. coli) | - | 15 | Inhibits bacterial growth |

| Anti-inflammatory | - | - | Reduces inflammation markers |

Case Studies

-

Cytotoxicity Against Cancer Cell Lines:

A study evaluated the cytotoxic effects of this compound on HeLa and MCF-7 cell lines. The results indicated that the compound effectively inhibited cell growth, with an IC50 value of 25 µM for HeLa cells. -

Antimicrobial Efficacy:

Another investigation assessed the antimicrobial activity against various bacterial strains. The compound exhibited an MIC of 15 µg/mL against Escherichia coli, indicating significant antibacterial properties.

Research Applications

This compound is being explored for various applications in drug discovery and development:

- Drug Development: Due to its promising anticancer and antimicrobial activities, this compound could serve as a lead for developing new therapeutic agents.

- Synthetic Chemistry: It is also utilized as a reagent in organic synthesis, particularly in creating more complex thiophene derivatives.

Propiedades

IUPAC Name |

ethyl 2-(3-methylthiophen-2-yl)-2-oxoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3S/c1-3-12-9(11)7(10)8-6(2)4-5-13-8/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVYCFIORSNTJLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C1=C(C=CS1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00560477 | |

| Record name | Ethyl (3-methylthiophen-2-yl)(oxo)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00560477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32977-83-6 | |

| Record name | Ethyl (3-methylthiophen-2-yl)(oxo)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00560477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.